REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[CH:8]([O-])([O-])[O:9]C.[CH3:13]O>>[CH3:13][O:7][CH:6]([O:9][CH3:8])[C:3]1[CH:4]=[CH:5][S:1][CH:2]=1
|
Name
|
|
Quantity
|
224 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Name
|
methyl orthoformate
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
One g of strongly acidic ion-exchange resin Amberlite IR-120(H+) [manufactured by Rohm & Haas] is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
with heating for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resin is separated by filtration
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CSC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 294 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |